Milneb

Overview

Description

Milneb is a dithiocarbamate fungicide with the molecular formula C12H22N4S4. It is known for its broad-spectrum antifungal properties and is widely used in agriculture to protect crops from various fungal diseases. This compound is part of the ethylene-bis-dithiocarbamate (EBDC) group of fungicides, which are characterized by their ability to form stable complexes with metal ions, enhancing their fungicidal activity .

Mechanism of Action

Target of Action

Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of this compound are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .

Mode of Action

The mechanism of action of this compound exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor

Pharmacokinetics

It is noted that most dtcs, including this compound, are polymeric in nature and have low solubility in water .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Milneb is synthesized through the reaction of ethylenediamine with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically involve:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalyst: Sodium hydroxide or potassium hydroxide

The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then methylated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:

Raw Material Handling: Safe and efficient handling of ethylenediamine, carbon disulfide, and methyl iodide

Reaction Control: Precise control of reaction temperature, pressure, and pH

Purification: Removal of impurities through filtration, crystallization, and drying

Chemical Reactions Analysis

Types of Reactions

Milneb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, alcohols, thiols

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols

Substitution Products: Various substituted dithiocarbamates

Scientific Research Applications

Milneb has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Studied for its antifungal activity and potential use in controlling fungal infections in plants and animals.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Comparison with Similar Compounds

Milneb is compared with other dithiocarbamate fungicides, such as:

Mancozeb: Similar in structure but contains manganese and zinc ions, providing additional protective effects.

Zineb: Contains zinc ions and is used for similar agricultural applications.

Thiram: A dimethyl dithiocarbamate with broader applications, including use as a seed treatment and animal repellent.

This compound’s uniqueness lies in its specific molecular structure, which allows for the formation of stable metal complexes and its broad-spectrum antifungal activity .

Biological Activity

Milneb, a compound known for its unique chemical structure, has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of this compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound (also known as Morestan®) is a phenothiazine derivative. Its chemical structure contributes to its diverse biological activities. Phenothiazines are primarily known for their antipsychotic properties, but they also exhibit antimicrobial and anti-tumor activities.

- Antimicrobial Activity : this compound has been shown to possess significant antimicrobial properties against various pathogens. It disrupts bacterial cell membranes, leading to cell lysis and death.

- Antitumor Effects : Research indicates that this compound can inhibit the growth of certain cancer cell lines. The compound induces apoptosis in malignant cells through the activation of caspases and modulation of cell cycle regulators.

- Neuropharmacological Effects : As a phenothiazine derivative, this compound interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction is crucial for its antipsychotic effects.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common hospital-acquired infections. The Kirby-Bauer disc-diffusion method revealed that this compound exhibited significant inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Activity

In vitro studies conducted on HeLa cells demonstrated that this compound reduced cell viability significantly (p < 0.05). The mechanism involved the activation of apoptotic pathways, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Case Study 3: Neuropharmacological Assessment

Research involving rat models showed that this compound effectively blocked dopamine receptors, which correlated with reduced locomotor activity in treated animals. This finding supports its potential application in managing psychotic disorders.

Properties

IUPAC Name |

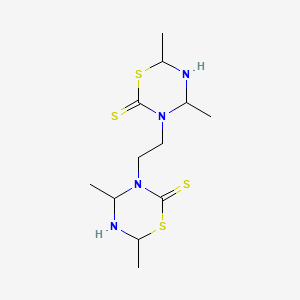

3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFICWYCTCCINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042159 | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-49-7 | |

| Record name | Milneb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milneb [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILNEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.